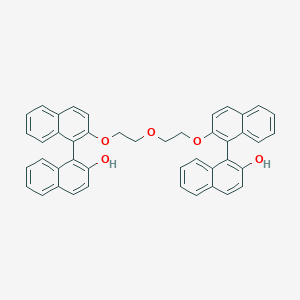![molecular formula C17H14ClN3OS B287872 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B287872.png)
2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of thiosemicarbazones, which are known to exhibit a wide range of biological activities. The unique chemical structure of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone makes it a promising candidate for various applications, including medicinal chemistry and drug discovery.
Wirkmechanismus
The exact mechanism of action of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been shown to inhibit the activity of certain enzymes involved in cell metabolism, which could lead to cell death.
Biochemical and physiological effects:
Studies have shown that 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone can have a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models. Additionally, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone in lab experiments is its wide range of biological activities. This compound has been shown to exhibit potent effects against various cellular targets, making it a promising candidate for drug discovery. However, one of the limitations of using this compound is its potential toxicity. Like many other bioactive compounds, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone can have toxic effects on cells and tissues, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone. One potential area of investigation is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone and its potential targets in cells. Finally, future research could focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone can be achieved through a multi-step reaction. The starting material for this synthesis is 2-chlorobenzaldehyde, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 4-methylacetophenone in the presence of a catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, antitumor, and antiviral properties. Additionally, 2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone has been investigated for its potential as a metal chelator, which could have implications for the treatment of metal-related diseases.
Eigenschaften
Produktname |
2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone |
|---|---|
Molekularformel |
C17H14ClN3OS |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
2-[[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-6-8-12(9-7-11)15(22)10-23-17-19-16(20-21-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,20,21) |
InChI-Schlüssel |
SNEPWSWNLRFGBW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(3,5-diphenyl-1H-pyrazol-1-yl)benzoyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B287790.png)

![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)


![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)

![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)
![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)

